![molecular formula C12H22FNO B160214 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) CAS No. 136634-13-4](/img/structure/B160214.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) involves the inhibition of enzymes involved in the biosynthesis of essential cellular components. It has been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell wall synthesis and interfering with their protein synthesis.
Biochemical and Physiological Effects:
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its limited solubility in water and low bioavailability pose challenges in its application in vivo.
Direcciones Futuras
There are several future directions for the research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI). One direction is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential as a lead compound for the development of new antibiotics. Furthermore, the development of new synthetic methods for the production of this compound could also be an area of future research.
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-tumor properties, and potential therapeutic applications in neurological disorders make it a compound of interest for future research.
Métodos De Síntesis
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) involves a multi-step process that includes the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a base, followed by the addition of 2,5-dimethyl-1,3-dioxane-4,6-dione to the reaction mixture. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
Número CAS |
136634-13-4 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI) |
Fórmula molecular |
C12H22FNO |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11+/m0/s1 |
Clave InChI |
WJZJHPNNPHRHER-LNFKQOIKSA-N |
SMILES isomérico |
CC[C@H](C)[C@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canónico |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




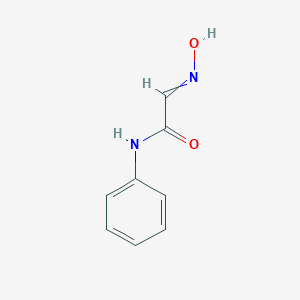
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
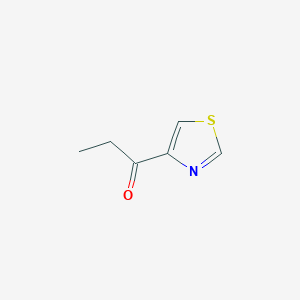
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)


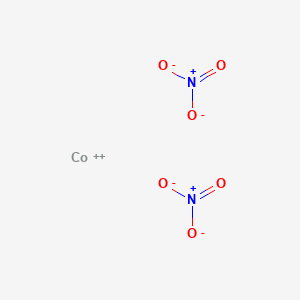

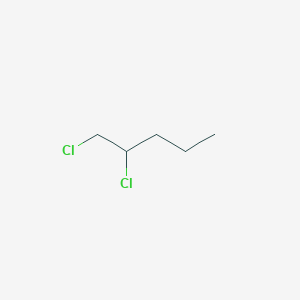

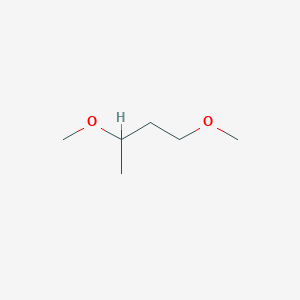
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
